2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Overview
Description
2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound featuring a chloroethanone moiety attached to a nitro-substituted indole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.
Formation of 2,3-Dihydro-1H-indole: The nitroindole is then reduced to form 2,3-dihydro-1H-indole using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The 2,3-dihydro-1H-indole is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Tin(II) chloride in hydrochloric acid, or hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group, yielding 2-chloro-1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one.
Oxidation: Potential formation of oxidized indole derivatives, though less common.
Scientific Research Applications
Chemistry
2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The indole ring system is a common motif in many biologically active compounds, and modifications of this structure can lead to new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(6-nitro-1H-indol-1-yl)ethan-1-one: Similar structure but lacks the dihydro modification, which can affect its reactivity and biological activity.
2-chloro-1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Nitro group at a different position, leading to different chemical and biological properties.
Uniqueness
The unique combination of the chloroethanone moiety with the nitro-substituted dihydroindole ring in 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-chloro-1-(6-nitro-2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-10(14)12-4-3-7-1-2-8(13(15)16)5-9(7)12/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENLBQVZSRAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209493 | |
Record name | 2-Chloro-1-(2,3-dihydro-6-nitro-1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87866-12-4 | |
Record name | 2-Chloro-1-(2,3-dihydro-6-nitro-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87866-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(2,3-dihydro-6-nitro-1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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